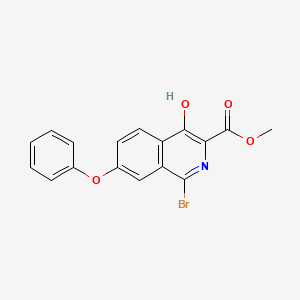

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate

Descripción general

Descripción

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is an organic compound with the molecular formula C17H12BrNO4 and a molecular weight of 374.19 g/mol . It is a white solid with a faint aromatic odor and is almost insoluble in water but soluble in organic solvents like ether, chloroform, and benzene . This compound is used in various scientific and industrial applications, including as a dye for microscopy and an analytical reagent .

Métodos De Preparación

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be synthesized through the reaction of 1-bromo-4-hydroxy-7-phenoxyisoquinoline with methyl formate under alkaline conditions . The reaction involves the following steps:

Condensation: 1-bromo-4-hydroxy-7-phenoxyisoquinoline reacts with methyl formate.

Purification: The product is purified through appropriate techniques to obtain the desired compound.

Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Análisis De Reacciones Químicas

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.

Biology: Employed as a dye for staining biological specimens in microscopy.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of various chemical products and as an analytical reagent.

Mecanismo De Acción

The mechanism of action of methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate can be compared with similar compounds such as:

Methyl 1-chloro-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: Similar structure but with a chlorine atom instead of bromine.

Ethyl 4-hydroxy-7-phenoxyisoquinoline-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

These compounds share similar chemical properties but differ in their reactivity and applications due to the presence of different substituents .

Actividad Biológica

Methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate is a compound of increasing interest in biological and medicinal research due to its potential therapeutic properties. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 374.19 g/mol. The compound features a bromine atom, hydroxyl group, and phenoxy group, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor of prolyl hydroxylase enzymes, which play a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting these enzymes, it stabilizes HIFs and enhances the production of erythropoietin (EPO), leading to increased erythropoiesis (red blood cell production) .

- Cell Signaling Modulation : It influences various signaling pathways involved in cellular responses to hypoxia, promoting adaptive mechanisms in cells under low oxygen conditions .

Erythropoiesis Stimulation

This compound has been studied for its effects on erythropoiesis. Clinical trials involving its analog, Roxadustat (FG-4592), demonstrated that it effectively corrects anemia in patients with chronic kidney disease (CKD) by stimulating endogenous EPO production .

Case Studies

Several studies have explored the efficacy of this compound:

- Clinical Trials on Anemia : In a Phase 3 clinical trial, Roxadustat was administered to patients with anemia due to CKD. Results indicated significant increases in hemoglobin levels without the need for intravenous iron supplementation .

- In Vitro Studies : Laboratory studies have demonstrated that this compound effectively inhibits prolyl hydroxylase activity, leading to enhanced HIF stabilization and increased EPO production in cultured kidney cells .

Research Findings Summary

Propiedades

IUPAC Name |

methyl 1-bromo-4-hydroxy-7-phenoxyisoquinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO4/c1-22-17(21)14-15(20)12-8-7-11(9-13(12)16(18)19-14)23-10-5-3-2-4-6-10/h2-9,20H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVFJAFZUPPWHJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=C(C=C2)OC3=CC=CC=C3)C(=N1)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.